Monohydroxy Isodecyl Phthalate

Human Biomonitoring Exposure Science Analytical Chemistry

Monohydroxy Isodecyl Phthalate (OH-MiDP, also referred to as MHiDP) is a secondary, ω-oxidized metabolite of the high-molecular-weight phthalate plasticizers di-isodecyl phthalate (DiDP) and di-propyl-heptyl phthalate (DPHP). As a member of the benzoic acid ester class with the molecular formula C₁₈H₂₆O₅ and a molecular weight of 322.40 g/mol, it is an essential analytical standard for exposure science.

Molecular Formula C₁₈H₂₆O₅
Molecular Weight 322.4
Cat. No. B1160686
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameMonohydroxy Isodecyl Phthalate
SynonymsMHiDP;  2-(((9-Hydroxydecyl)oxy)carbonyl)benzoic Acid
Molecular FormulaC₁₈H₂₆O₅
Molecular Weight322.4
Structural Identifiers
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Monohydroxy Isodecyl Phthalate (MHiDP) Procurement Evidence Guide: The Critical DiDP/DPHP Oxidative Metabolite for Human Biomonitoring


Monohydroxy Isodecyl Phthalate (OH-MiDP, also referred to as MHiDP) is a secondary, ω-oxidized metabolite of the high-molecular-weight phthalate plasticizers di-isodecyl phthalate (DiDP) and di-propyl-heptyl phthalate (DPHP) [1]. As a member of the benzoic acid ester class with the molecular formula C₁₈H₂₆O₅ and a molecular weight of 322.40 g/mol, it is an essential analytical standard for exposure science . Unlike simple hydrolytic monoesters, its branched 10-carbon alkyl chain with a terminal hydroxyl group dictates its unique chromatographic behavior and metabolic specificity, making it a non-substitutable biomarker [2].

Why Substitution with Generic Phthalate Monoesters or Alternative Oxidative Metabolites Invalidates DiDP/DPHP Exposure Assessment


The metabolic fate of high-molecular-weight phthalates is structurally specific: the ω-hydroxylation of the distinctive C10 branched isodecyl chain produces MHiDP, a metabolite that is absent from the catabolism of short-chain phthalates like DMP or DEHP [1]. A laboratory that substitutes MHiDP with a simpler monoester (e.g., MMP, MEP, or MBP) or even a DEHP-derived oxidative metabolite (e.g., MEHHP) will fail to capture DiDP/DPHP exposure because these analogs are not produced from C10 phthalates in vivo. Furthermore, MiDP, the hydrolytic monoester, is an unsuitable substitute as it was not detected in any human urine sample (0% detection frequency), proving that non-oxidative metabolites are almost entirely absent in systemic circulation after phase I metabolism [2]. Therefore, the quantitative assessment of DiDP/DPHP exposure is contingent upon the direct procurement and measurement of MHiDP itself.

Quantitative Evidence for Selecting Monohydroxy Isodecyl Phthalate over Closest Analogs


MHiDP Detected in 96% of General Population vs. 0% Detection for Hydrolytic Monoester MiDP

In a seminal biomonitoring study of 129 adults with no known occupational DiDP exposure, the oxidative metabolite MHiDP was detected in 96% of urine samples. In stark contrast, the primary hydrolytic monoester MiDP was not detected in any of the samples (0%). This demonstrates a >96 percentage point absolute difference in detection frequency, definitively establishing that MHiDP, not MiDP, is the requisite marker for population-level exposure assessment [1]. The data reveals that the hydrolytic metabolites typically procured for other phthalates (e.g., MEHP for DEHP) are non-viable biomarkers for this class.

Human Biomonitoring Exposure Science Analytical Chemistry

MHiDP Urinary Concentrations 1.83-Fold Higher Than Major Metabolite MCiNP in a 607-Woman Pregnancy Cohort

In a sensitive human population (first-trimester pregnant women in the SELMA study, n=607), the geometric mean (GM) urinary concentration of MHiDP was 1.26 ng/mL (Geometric Standard Deviation, GSD: 2.73), compared to 0.69 ng/mL (GSD: 2.32) for the other major DiDP oxidative metabolite, MCiNP. This represents a 1.83-fold higher concentration for MHiDP [1]. While MCiNP is considered the most abundant metabolite in some toxicokinetic models, this human data suggests that in low-level environmental exposure scenarios, MHiDP is the dominant excreted biomarker.

Reproductive Epidemiology Endocrine Disruption LC-MS/MS Method Development

Unique Dual-Parent Specificity: MHiDP is a Metabolite of Both DiDP and DPHP

MHiDP possesses a unique metabolic origin among high-molecular-weight phthalate metabolites. According to authoritative metabolic databases, it is a confirmed secondary metabolite of both di-isodecyl phthalate (DiDP) and di-propyl-heptyl phthalate (DPHP) [1]. This contrasts with other DiDP oxidative metabolites like MCiNP and MOiDP, which are specific to DiDP, or DEHP metabolites like MEHHP, which are exclusive to DEHP. This dual-parent specificity means that MHiDP is the only single analyte that can capture cumulative exposure to two different high-molecular-weight phthalate plasticizers.

Metabolic Pathways Biomarker Specificity Cumulative Risk Assessment

Strong Inter-Metabolite Correlation (p<0.0001) Validates MHiDP as a Core Panel Component

The validity of MHiDP as a DiDP exposure biomarker is reinforced by its highly significant statistical correlation with the other oxidative metabolites, MCiNP and MOiDP. In 129 human urine samples, the Spearman correlation coefficient between MHiDP and the other oxidative metabolites was significant at the p<0.0001 level, confirming their common origin from DiDP [1]. This robust inter-correlation validates that MHiDP is not an environmental contaminant or analytical artifact but a genuine and reliable component of the DiDP metabolic profile.

Statistical Validation Biomarker Confirmation Exposure Science

High-Impact Application Scenarios for Monohydroxy Isodecyl Phthalate


National-Level Human Biomonitoring Programs (e.g., NHANES, HBM4EU)

For national health and nutrition surveys seeking to establish reference ranges for DiDP/DPHP exposure, MHiDP is the indispensable analytical standard. Its 96% detection frequency in the general population, compared to 0% for MiDP [1], ensures that exposure prevalence is not underestimated. Using MHiDP in the analyte panel allows programs to accurately track temporal trends in high-molecular-weight phthalate exposure following regulatory interventions.

Cumulative Risk Assessment for Chemical Mixtures in Epidemiological Cohort Studies

In large-scale birth cohort studies (e.g., SELMA, with 607 pregnant women), MHiDP is the preferred biomarker to maximize analytical sensitivity. With a 1.83-fold higher urinary concentration than MCiNP in this sensitive subpopulation [1], it reduces the proportion of samples falling below the limit of detection, thereby increasing statistical power. Its dual-parent origin also makes it the most efficient single marker for cumulative DiDP and DPHP exposure assessment [2].

Regulatory Toxicology and the Development of Human Biomonitoring Guidance Values (HB-GVs)

When deriving health-based guidance values for DiDP, regulatory bodies require robust toxicokinetic data on the major circulating metabolites. MHiDP has been identified and simultaneously quantified alongside MiDP, MCiNP, and MOiDP in validated UHPLC-ESI-MS/MS toxicokinetic protocols [1]. Procuring an authentic MHiDP standard is critical for laboratories developing these methods to generate data suitable for regulatory submission to agencies like ECHA or US EPA.

Method Validation and Inter-Laboratory Quality Assurance/Quality Control (QA/QC)

For commercial and academic analytical laboratories participating in external quality assessment schemes (e.g., G-EQUAS), the procurement of a certified MHiDP reference standard is required. The high inter-metabolite correlation (p<0.0001) [1] makes MHiDP a critical check analyte: its measured concentration must be consistent with MCiNP and MOiDP within the same sample to validate the overall analytical run, serving as an internal cross-validation tool for method performance.

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